(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid
Overview
Description
(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid typically involves the protection of the amino group of the pyrrolidine ring with the fluorenylmethoxycarbonyl group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques is also common, where the compound is anchored to a resin and sequentially built up through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorenylmethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its stability and ease of handling make it an ideal protecting group for amino acids during the synthesis of peptides. Additionally, it is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of the pyrrolidine ring, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)benzoic acid
- (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)benzoic acid
Uniqueness
What sets (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid apart from similar compounds is its specific structure, which provides unique stability and reactivity properties. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is crucial .
Biological Activity
(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid, commonly referred to as Fmoc-pyrrolidine acetic acid, is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and biological activity. This article delves into its biological activity, synthesis, mechanisms of action, and applications in research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group linked to a pyrrolidine ring and an acetic acid moiety. This configuration is significant for its role in peptide synthesis and biological interactions.
- Molecular Formula : C₁₇H₁₅NO₄
- Molecular Weight : 295.31 g/mol
- CAS Number : 16213441
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group of pyrrolidine is protected using the Fmoc group to prevent unwanted reactions.
- Formation of the Acetic Acid Moiety : The acetic acid component is introduced through coupling reactions.
- Deprotection : The Fmoc group can be removed selectively using piperidine, allowing for further functionalization.
The biological activity of this compound is primarily attributed to its role in peptide synthesis and its interactions with biological targets:
- Peptide Synthesis : The Fmoc group protects the amino group during peptide assembly, ensuring that the desired sequence can be achieved without side reactions.
- Biological Interactions : The compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound can inhibit protein-protein interactions (PPIs). For instance, analogs modified at specific positions showed varying degrees of efficacy in inhibiting the interaction between fibroblast growth factor 14 (FGF14) and the cytoplasmic tail domain of sodium channel Nav1.6. Notably, compounds with ester groups exhibited superior inhibitory rates compared to those with primary amines .
Antimicrobial Activity
Pyrrolidine derivatives have been identified as potential inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. High-throughput screening revealed that certain pyrrolidine carboxamides significantly inhibit this target, suggesting potential applications in tuberculosis treatment .
Case Study 1: Antituberculosis Activity
A study explored a series of pyrrolidine carboxamides as inhibitors against InhA. The lead compound showed over 160-fold improvement in potency after optimization, highlighting the potential of this class for developing new antituberculosis agents .
Case Study 2: Protein Interaction Modulation
In a pharmacological evaluation, specific analogs of this compound were tested for their ability to inhibit PPIs involved in neurological pathways. Results indicated significant inhibition rates correlating with structural modifications .
Applications in Research
The compound serves multiple roles across various fields:
- Peptide Synthesis : It acts as a building block for creating complex peptides.
- Biological Research : Used to study enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Functions as a precursor for drugs targeting specific pathways.
Properties
IUPAC Name |
2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137082-40-5 | |
Record name | (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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